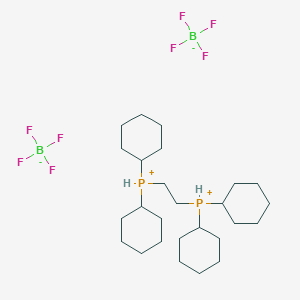
Haptoglobin from pooled human plasma
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Haptoglobin from pooled human plasma is an α2-globulin protein found in normal plasma at a concentration of 82-236 mg/dl. It accounts for 0.4-2.6% of the total plasma proteins. This acute phase plasma protein is composed of four polypeptide chains: two α chains and two β chains. Haptoglobin functions by binding to free hemoglobin released into the circulation, forming a complex that is removed by macrophages to salvage iron and prevent oxidative damage .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Haptoglobin is primarily synthesized in the liver by hepatocytes. The synthesis involves the translation of haptoglobin mRNA into prohaptoglobin, which is then proteolytically cleaved by complement C1r subcomponent-like protein in the endoplasmic reticulum .
Industrial Production Methods
For industrial production, haptoglobin is typically purified from pooled human plasma. The process involves typing individual plasma units for haptoglobin phenotype and pooling similar units before purification. The product is supplied as an essentially salt-free, lyophilized powder . Recombinant production processes have also been developed, involving the co-expression of active C1r-like protein in mammalian cells to produce fully functional haptoglobin polymers .
Análisis De Reacciones Químicas
Types of Reactions
Haptoglobin undergoes several types of reactions, including:
Binding Reactions: Haptoglobin binds irreversibly with free native hemoglobin released during hemolysis.
Oxidation and Reduction: The binding of haptoglobin to hemoglobin prevents oxidative damage by scavenging free hemoglobin.
Common Reagents and Conditions
The primary reagent involved in haptoglobin reactions is free hemoglobin. The binding occurs under physiological conditions in the bloodstream.
Major Products Formed
The major product formed from the reaction between haptoglobin and hemoglobin is the haptoglobin-hemoglobin complex, which is then removed from circulation by macrophages .
Aplicaciones Científicas De Investigación
Haptoglobin has a wide range of scientific research applications:
Mecanismo De Acción
Haptoglobin exerts its effects by binding to free plasma hemoglobin, forming a complex that is removed from circulation by binding to CD163 receptors on macrophages. This process salvages iron and prevents oxidative damage . The molecular targets involved include free hemoglobin and CD163 receptors on macrophages .
Comparación Con Compuestos Similares
Similar Compounds
Hemopexin: Another plasma protein that binds free heme with high affinity.
Hemoglobin: The protein that haptoglobin binds to during hemolysis.
Apolipoprotein A-I: A plasma protein involved in lipid metabolism.
Uniqueness
Haptoglobin is unique in its high binding affinity for hemoglobin and its role in preventing oxidative damage and iron loss during hemolysis . Unlike hemopexin, which binds free heme, haptoglobin specifically binds to hemoglobin, forming a stable complex that is efficiently cleared by macrophages .
Propiedades
Número CAS |
9087-69-8 |
|---|---|
Fórmula molecular |
C133H204Cl3F3N8O24S8 |
Peso molecular |
2719.0 g/mol |
Nombre IUPAC |
3-[[1-(4-chlorophenyl)-5,5-dimethylhex-3-en-2-yl]amino]propane-1-sulfonic acid;3-[[1-(4-chlorophenyl)-4,4-dimethylpent-2-enyl]amino]propane-1-sulfonic acid;3-[(5,5-dimethyl-1-phenylhex-3-en-2-yl)amino]propane-1-sulfonic acid;3-[(4,4-dimethyl-1-phenylpent-2-enyl)amino]propane-1-sulfonic acid;3-[[1-(4-fluorophenyl)-5,5-dimethylhex-3-en-2-yl]amino]propane-1-sulfonic acid;3-[[1-(4-fluorophenyl)-4,4-dimethylpent-2-enyl]amino]propane-1-sulfonic acid |
InChI |
InChI=1S/2C17H26ClNO3S.2C17H26FNO3S.C17H27NO3S.C16H24ClNO3S.C16H24FNO3S.C16H25NO3S/c4*1-17(2,3)10-9-16(19-11-4-12-23(20,21)22)13-14-5-7-15(18)8-6-14;1-17(2,3)11-10-16(14-15-8-5-4-6-9-15)18-12-7-13-22(19,20)21;2*1-16(2,3)10-9-15(13-5-7-14(17)8-6-13)18-11-4-12-22(19,20)21;1-16(2,3)11-10-15(14-8-5-4-6-9-14)17-12-7-13-21(18,19)20/h4*5-10,16,19H,4,11-13H2,1-3H3,(H,20,21,22);4-6,8-11,16,18H,7,12-14H2,1-3H3,(H,19,20,21);2*5-10,15,18H,4,11-12H2,1-3H3,(H,19,20,21);4-6,8-11,15,17H,7,12-13H2,1-3H3,(H,18,19,20) |
Clave InChI |
FWBGLSJQAKCFNX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C=CC(CC1=CC=CC=C1)NCCCS(=O)(=O)O.CC(C)(C)C=CC(CC1=CC=C(C=C1)F)NCCCS(=O)(=O)O.CC(C)(C)C=CC(CC1=CC=C(C=C1)F)NCCCS(=O)(=O)O.CC(C)(C)C=CC(CC1=CC=C(C=C1)Cl)NCCCS(=O)(=O)O.CC(C)(C)C=CC(CC1=CC=C(C=C1)Cl)NCCCS(=O)(=O)O.CC(C)(C)C=CC(C1=CC=CC=C1)NCCCS(=O)(=O)O.CC(C)(C)C=CC(C1=CC=C(C=C1)F)NCCCS(=O)(=O)O.CC(C)(C)C=CC(C1=CC=C(C=C1)Cl)NCCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-Biphenyl-4-yl-6-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13388921.png)




![[1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate](/img/structure/B13388943.png)
![1-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(dimethylamino)ethanone](/img/structure/B13388944.png)

![N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13388951.png)
![3-[(3,4-Dichlorophenyl)methoxy]pyrrolidine;hydrochloride](/img/structure/B13388956.png)

![2-Dimethylamino-6-trifluoromethyl[1,3]oxazin-4-one](/img/structure/B13388969.png)

